1-Hydroxybenzotriazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

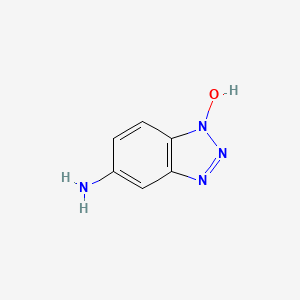

1-Hydroxybenzotriazol-5-amine, also known as 1H-Benzotriazol-5-amine, is a chemical compound with the molecular formula C6H6N4 . It contains a total of 18 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 aromatic hydroxyl, and 1 Triazole .

Synthesis Analysis

Benzotriazole methodology, recognized as a versatile and successful synthesis protocol, has grown in popularity due to its ability to be easily introduced into a molecule by a variety of reactions . HBTU, a standard coupling agent, is commonly used for the activation of free carboxylic acids during the solution and solid phase peptide synthesis. 1-Hydroxybenzotriazole (HOBt) plays a significant role in reducing the racemization during peptide synthesis and is regularly used as a coupling additive .Molecular Structure Analysis

The molecular structure of 1-Hydroxybenzotriazol-5-amine includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

1-Hydroxybenzotriazol-5-amine is involved in the conjugate addition of HOBt to E-vinylogous γ-amino acids mediated by the HBTU. The reaction is moderately diastereoselective and novel β-benzotriazole N-oxide (β-BtO) substituted γ-amino acids were isolated in moderate to good yields .Physical And Chemical Properties Analysis

1-Hydroxybenzotriazol-5-amine is a solid at 20°C . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Benzotriazole Derivatives in Organic Chemistry

- Field : Organic Chemistry

- Application : Benzotriazole derivatives are known for their unique physicochemical properties and are used as versatile synthetic auxiliaries . They can behave as excellent leaving groups, electron-donating or electron-withdrawing groups, anion precursors, and radical precursors .

- Methods : The specific methods of application or experimental procedures vary depending on the nature of the reaction. However, benzotriazole derivatives are generally prepared from 1H-benzotriazole and are characterized by a huge synthetic potential .

- Results : The use of benzotriazole derivatives has led to various advancements in organic chemistry, ranging from methodology to the total synthesis of complex structures .

Benzothiazole Compounds in Green Chemistry

- Field : Green Chemistry

- Application : Benzothiazoles play an important role in green chemistry due to their pharmaceutical and biological activity . They are used in the synthesis of various compounds related to green chemistry .

- Methods : The synthesis of benzothiazole compounds involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

- Results : The development of synthetic processes for benzothiazole compounds is one of the significant problems facing researchers. However, recent advances have provided environmentally benign approaches for the synthesis of benzothiazoles .

Benzotriazole Derivatives in Molecular Diversity

- Field : Molecular Diversity

- Application : Benzotriazole derivatives are used to create molecular diversity due to their unique physicochemical properties . They can behave as excellent leaving groups, electron-donating or electron-withdrawing groups, anion precursors, and radical precursors .

- Methods : The specific methods of application or experimental procedures vary depending on the nature of the reaction. However, benzotriazole derivatives are generally prepared from 1H-benzotriazole and are characterized by a huge synthetic potential .

- Results : The use of benzotriazole derivatives has led to various advancements in creating molecular diversity, ranging from methodology in organic chemistry to the total synthesis of complex structures .

Benzothiazole Compounds in Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Benzothiazole plays an important role in the field of medicinal chemistry and renders an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

- Methods : The synthesis of benzothiazole compounds involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

- Results : The development of synthetic processes for benzothiazole compounds is one of the significant problems facing researchers. However, recent advances have provided environmentally benign approaches for the synthesis of benzothiazoles .

Benzotriazole Derivatives in Synthetic Auxiliary

- Field : Synthetic Auxiliary

- Application : 1H-Benzotriazole is a versatile synthetic auxiliary endowed with a unique set of physicochemical properties . It’s an ideal synthetic companion: easy on, easy off, stable under a variety of conditions, and recyclable .

- Methods : Most of benzotriazole derivatives are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers . A simple chromatography on silica gel usually suffices for their separation .

- Results : Anchored on molecular scaffolds, the benzotriazole moiety acts as an enabling group conveying its unique electronic, steric, and stereoelectronic properties to the surroundings .

Benzothiazole Compounds in Green Chemistry

- Field : Green Chemistry

- Application : The mechanism research shows that hydrosilane played an important role in the formation of benzothiazoles and suppressed the production of benzothiazolones as the byproducts .

- Methods : This study provides an environmentally benign approach for the synthesis of benzothiazoles .

- Results : The development of synthetic processes for benzothiazole compounds is one of the significant problems facing researchers .

Direcciones Futuras

While specific future directions for 1-Hydroxybenzotriazol-5-amine were not found in the search results, the benzotriazole methodology, which includes 1-Hydroxybenzotriazol-5-amine, has grown from an obscure level to very high popularity . This suggests that there may be continued interest and research in this area.

Propiedades

IUPAC Name |

1-hydroxybenzotriazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-1-2-6-5(3-4)8-9-10(6)11/h1-3,11H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOKHDUCLASGDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=NN2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxybenzotriazol-5-amine | |

CAS RN |

352643-36-8 |

Source

|

| Record name | 5-amino-1H-1,2,3-benzotriazol-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2783665.png)

![2-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2783667.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2783673.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2783674.png)

![5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate](/img/structure/B2783675.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2783677.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B2783679.png)

![1-(1,4-Dioxaspiro[4.4]nonan-9-yl)ethanone](/img/structure/B2783680.png)

![3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2783681.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2783682.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2783685.png)